tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)piperazine-1-carboxylate
Description
Structural Analysis of tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)piperazine-1-carboxylate
Molecular Architecture and IUPAC Nomenclature
The IUPAC name tert-butyl 4-(4-carbamoyl-3-fluorophenyl)piperazine-1-carboxylate reflects its three primary components:
- A piperazine ring substituted at the 1-position with a tert-butyloxycarbonyl (Boc) group.
- A 4-carbamoyl-3-fluorophenyl moiety attached to the 4-position of the piperazine.
- A carbamoyl group (-CONH2) and fluorine atom on the phenyl ring.
The molecular formula is C16H22FN3O3 , with a molecular weight of 323.36 g/mol . The Boc group enhances solubility in organic solvents, while the fluorine atom increases lipophilicity, influencing bioavailability. The carbamoyl group participates in hydrogen bonding, critical for target binding.
Key Structural Features:
Stereochemical Features and Conformational Dynamics
The piperazine ring exhibits chair-chair interconversion , with energy barriers (~56–80 kJ/mol) influenced by substituents. In the solid state, the Boc group and fluorophenyl moiety enforce a twisted boat conformation to minimize steric clashes. NMR studies reveal hindered rotation around the C–N bond of the carbamoyl group, splitting signals for diastereotopic protons.
Conformational Equilibrium:
$$ \text{Chair (C)} \rightleftharpoons \text{Boat (B)} \quad \Delta G^\ddagger \approx 70\ \text{kJ/mol} $$
The fluorophenyl group adopts a para-meta substitution pattern , creating a dipole moment that stabilizes non-centrosymmetric conformers at interfaces.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations predict:
- Highest Occupied Molecular Orbital (HOMO): Localized on the piperazine ring and carbamoyl group ($$E_{\text{HOMO}} = -6.2\ \text{eV}$$).
- Lowest Unoccupied Molecular Orbital (LUMO): Centered on the fluorophenyl ring ($$E_{\text{LUMO}} = -1.8\ \text{eV}$$).
The fluorine atom induces a -I effect , reducing electron density on the phenyl ring ($$ \sigma_{\text{meta}} = 0.34 $$) and enhancing electrophilic substitution resistance.
Partial Atomic Charges (Mulliken):
| Atom | Charge (e) |
|---|---|
| F | -0.41 |
| O (Boc) | -0.38 |
| N (amide) | -0.28 |
Comparative Analysis with Related Piperazine Carboxylates
The carbamoyl group in the target compound enhances hydrogen-bonding capacity compared to halogenated analogs, making it more suitable for enzyme inhibition.
Properties
IUPAC Name |
tert-butyl 4-(4-carbamoyl-3-fluorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c1-16(2,3)23-15(22)20-8-6-19(7-9-20)11-4-5-12(14(18)21)13(17)10-11/h4-5,10H,6-9H2,1-3H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTINCBXNMCVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Ring Functionalization
The piperazine core is typically protected with a tert-butoxycarbonyl (Boc) group early in the synthesis to ensure regioselectivity in subsequent reactions.
Boc Protection of Piperazine
Introduction of the 3-Fluoro-4-Carbamoylphenyl Group
The fluorophenyl moiety is introduced via aromatic substitution or Suzuki coupling, followed by carbamoylation.
Aromatic Substitution
Suzuki-Miyaura Coupling
Carbamoylation Techniques
Carbamoyl groups are introduced via coupling reactions or direct aminolysis.
Coupling with Carboxylic Acid Derivatives
Direct Aminolysis
Reaction Optimization and Challenges
Yield-Influencing Factors
Purification Methods
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, potentially reducing the carbamoyl group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions would result in the replacement of the fluorine atom with the nucleophile.
Scientific Research Applications
tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorophenyl moiety may enhance binding affinity through hydrophobic interactions. The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that optimize its interactions with biological targets.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Stability in Simulated Gastric Fluid
| Compound Name | Stability (SGF, pH 1.2) | Degradation Products | Reference |
|---|---|---|---|
| This compound (Target) | Pending data | – | – |
| Compound 1a (oxazolidinone-triazole) | Unstable | Hydrolyzed oxazolidinone |
Table 2: Crystallographic Parameters
Biological Activity
tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research sources.
Structure and Composition
- Molecular Formula : CHNOF
- Molecular Weight : 334.36 g/mol
- CAS Number : 2270907-92-9
The compound features a piperazine ring substituted with a tert-butyl group and a carbamoyl moiety attached to a fluorophenyl group. This structural configuration is crucial for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Reagents : tert-butyl chloroformate and 4-(4-carbamoyl-3-fluorophenyl)piperazine.
- Conditions : The reaction is performed in an organic solvent like dichloromethane, using triethylamine as a base to neutralize the byproduct.
- Purification : Final purification can be achieved through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The carbamoyl group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl moiety enhances binding affinity through hydrophobic interactions. The piperazine ring provides structural flexibility, allowing optimal conformations for interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Enzyme Inhibition : It has been studied for its inhibitory effects on fatty acid amide hydrolase (FAAH), which plays a role in the endocannabinoid system. Inhibition of FAAH can lead to increased levels of endocannabinoids, potentially aiding in pain relief and anxiety reduction.
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy.
Case Studies
- Study on FAAH Inhibition :
- Antitumor Activity :
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What are typical synthetic routes for synthesizing tert-butyl piperazine-1-carboxylate derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis often involves multi-step functionalization of the piperazine core. A common approach includes reductive amination (e.g., using NaHB(OAc)₃ in DCM) or nucleophilic substitution under anhydrous conditions (e.g., LiAlH₄ in THF). Optimization involves adjusting stoichiometry, solvent polarity, and temperature. For example, tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate was synthesized via reductive amination with 83% yield by controlling HOAc concentration and reaction time .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing tert-butyl piperazine derivatives?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm regiochemistry and Boc-group integrity (e.g., tert-butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate showed distinct piperazine proton splitting at δ 3.4–3.6 ppm) .
- LCMS : For molecular ion validation and purity assessment (e.g., tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate showed [M+H]⁺ at m/z 301.2) .
- X-ray crystallography : To resolve stereochemical ambiguities (e.g., C–H···O interactions in tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate confirmed by monoclinic P2₁/c packing) .
Q. What are common derivatives of this compound used in medicinal chemistry research?
- Methodological Answer : Derivatives often retain the piperazine-Boc core while modifying substituents for target engagement:
- Prolyl-hydroxylase inhibitors : tert-Butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate (IC₅₀ = 12 nM for HIF-PH inhibition) .
- Antimicrobial analogs : tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate showed moderate activity against S. aureus (MIC = 32 µg/mL) .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., disorder, twinning) be resolved during structural analysis of piperazine derivatives?
- Methodological Answer : High-resolution data (≤ 0.8 Å) and SHELXL refinement are critical. For disordered tert-butyl groups, apply PART instructions and ISOR restraints. In tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, anisotropic displacement parameters (ADPs) were refined using the Hirshfeld surface to resolve π–π stacking ambiguities .
Q. What strategies are used to establish structure-activity relationships (SAR) for piperazine-based enzyme inhibitors?
- Methodological Answer : SAR studies involve systematic substitution at the phenyl or piperazine moieties. For example:
- Fluorine substitution : The 3-fluoro group in tert-butyl 4-(4-carbamoyl-3-fluorophenyl)piperazine-1-carboxylate enhances metabolic stability by reducing CYP450 oxidation .
- Azetidine vs. piperazine cores : Replacing piperazine with azetidine (e.g., tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate) increases conformational rigidity, improving target selectivity .
Q. How are biological activity assays designed to evaluate piperazine derivatives’ therapeutic potential?
- Methodological Answer : Standardized assays include:
- Enzyme inhibition : Fluorescence polarization assays for prolyl-hydroxylase inhibitors (e.g., 50 nM compound in 20 mM Tris-HCl, pH 7.5) .
- Anthelmintic activity : Time-to-paralysis assays in C. elegans (e.g., 100 µM compound reduced motility by 60% in 4 hrs) .
Q. What analytical methods resolve synthetic by-products (e.g., diastereomers, regioisomers) in piperazine synthesis?
- Methodological Answer :
- Chiral HPLC : Using Chiralpak AD-H columns (hexane:IPA = 90:10) to separate tert-butyl 4-((1R,4R)-4-aminocyclohexyl)piperazine-1-carboxylate from its (1S,4S) diastereomer .
- 2D NMR (NOESY) : Differentiates regioisomers via spatial correlations (e.g., tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate showed NOE between formyl-H and piperazine-H) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
